NiXantphos Palladacycle Gen. 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H41N2O4P2PdS- |

|---|---|

Molecular Weight |

922.3 g/mol |

IUPAC Name |

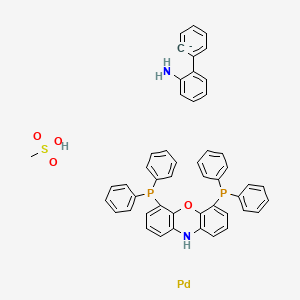

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |

InChI |

InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

UWXQGGFJCNBWEV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Structural Dynamics of NiXantphos vs. Xantphos Pd G3 Precatalysts

The following technical guide details the structural and mechanistic distinctions between NiXantphos Pd G3 and Xantphos Pd G3 precatalysts.

Executive Summary

In high-stakes cross-coupling chemistry, the choice between Xantphos Pd G3 and NiXantphos (N-Xantphos) Pd G3 is rarely about preference—it is about activation energy and substrate refractoriness .[1]

While both precatalysts utilize the Buchwald 3rd Generation (G3) scaffold to ensure rapid, reliable generation of the active Pd(0) species, the ligands themselves dictate the catalytic ceiling. Xantphos relies on a rigid, wide bite angle to enforce reductive elimination.[2] NiXantphos introduces a "smart" backbone—a phenoxazine core capable of in-situ deprotonation—transforming the ligand’s electronic profile to conquer unactivated aryl chlorides that Xantphos cannot touch.[1]

Structural Architecture: The G3 Scaffold

Both reagents utilize the Buchwald G3 Precatalyst Platform . This architecture solves the historical problem of Pd(0) instability (e.g., Pd(PPh3)4) and the induction period of Pd(II) salts (e.g., Pd(OAc)2).

The G3 Common Core

The "G3" designation refers to the specific palladacycle stabilizing the Pd(II) center before activation.

-

Palladacycle: A 2-aminobiphenyl scaffold metallated at the C2 position.[1][3]

-

Coordination: The Pd(II) center is square planar, coordinated by the chelating diphosphine ligand (P-P) and the aminobiphenyl (C, N).

-

Counterion: Methanesulfonate (OMs⁻), which is non-coordinating, enhancing solubility and crystallinity.

Comparative Structural Analysis

| Feature | Xantphos Pd G3 | NiXantphos Pd G3 |

| CAS Number | 1445085-97-1 | 1602922-03-1 |

| Ligand Backbone | 9,9-Dimethylxanthene (Ether bridge) | Phenoxazine (Amine bridge) |

| Backbone Atom | Oxygen (Inert) | Nitrogen (Reactive/Deprotonatable) |

| Bite Angle ( | ~111° | ~114° |

| Electronic Nature | Electron-Neutral / Rigid | Electron-Rich / Tunable (pH dependent) |

| Active Species | (Xantphos)Pd(0) | (NiXantphos)Pd(0) or [(NiXantphos-H)Pd(0)]⁻ |

Visualization: Precatalyst Geometries

The following diagram illustrates the structural divergence in the backbone while maintaining the G3 precatalyst integrity.

Figure 1: Structural comparison highlighting the backbone difference (Xanthene vs. Phenoxazine) within the conserved G3 precatalyst framework.

Mechanistic Divergence: The "Smart" Ligand Effect

The critical difference lies not in how the precatalyst is stored, but how it behaves under reaction conditions (Basic pH).

Precatalyst Activation (Identical for Both)

Both G3 complexes undergo base-mediated activation to release the active Pd(0) species.[1][4]

-

Deprotonation: Base removes a proton from the primary amine of the G3 biphenyl scaffold.

-

Reductive Elimination: The biphenyl C and N couple, ejecting N-aryl carbazole as a byproduct.[1]

The NiXantphos Advantage (The Divergence)

Once the Pd(0) species is released, NiXantphos undergoes a secondary transformation that Xantphos cannot:

-

Xantphos: Remains a neutral, wide-bite-angle ligand.[1] It relies purely on steric bulk to promote reductive elimination.[1] It struggles with oxidative addition into unactivated aryl chlorides (Ar-Cl).[1]

-

NiXantphos: The backbone N-H is acidic. In the presence of the base (e.g., K3PO4, Cs2CO3), it is deprotonated .

-

Result: The neutral ligand becomes an anionic amido-phosphine ligand .[1]

-

Effect: This dramatically increases the electron density at the Phosphorus centers (and thus the Pd center), accelerating the Oxidative Addition step, which is the rate-determining step for Ar-Cl coupling.

-

Figure 2: The activation pathway showing the unique secondary activation of NiXantphos.

Experimental Protocols

General Handling[6][8]

-

Stability: Both G3 precatalysts are air- and moisture-stable in solid form.[1] They can be weighed on a benchtop.[1]

-

Solubility: Highly soluble in THF, DCM, Toluene, and 1,4-Dioxane.

-

Storage: Store at room temperature or 4°C. Desiccate if stored for long periods.

Protocol A: Standard Buchwald-Hartwig Amination (Xantphos Pd G3)

Best for: Aryl Bromides, Activated Aryl Chlorides, Heterocycles.[1]

-

Charge Vessel: Add Xantphos Pd G3 (1.0 - 2.0 mol%), Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (e.g., Cs2CO3 or NaOtBu, 1.4 equiv).

-

Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 - 0.2 M concentration).

-

Degas: Sparge with Nitrogen or Argon for 5 minutes.

-

Reaction: Seal and heat to 80-100°C for 2-12 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Challenging Coupling of Unactivated Aryl Chlorides (NiXantphos Pd G3)

Best for: Electron-neutral/rich Aryl Chlorides, Room Temperature reactions.[1]

-

Charge Vessel: Add NiXantphos Pd G3 (0.5 - 2.0 mol%).[1]

-

Note: Ensure the base used is strong enough to deprotonate the backbone if low-temp activity is required (e.g., K3PO4 or NaOtBu).

-

-

Substrates: Add Unactivated Aryl Chloride (1.0 equiv), Amine (1.2 equiv).

-

Base: Add K3PO4 (1.5 equiv) or KOH (ground).[1]

-

Critical: The presence of water (or using a hydrous base) can sometimes aid the solubility of the inorganic base, but strictly anhydrous conditions are usually preferred for the catalyst lifetime.

-

-

Solvent: THF or 1,4-Dioxane.

-

Reaction:

-

Observation: The reaction mixture may turn a distinct color (often deep red/orange) indicative of the anionic active species.

Data Comparison Table

| Parameter | Xantphos Pd G3 | NiXantphos Pd G3 |

| Primary Utility | General purpose C-N, C-O coupling.[1] | Difficult substrates (Ar-Cl), Low Temp.[1] |

| Oxidative Addition | Good (due to bite angle). | Superior (due to anionic backbone).[1] |

| Reductive Elimination | Excellent (Wide bite angle forces product release). | Very Good (Similar bite angle). |

| Base Compatibility | Carbonates, Phosphates, Alkoxides. | Requires base pKa > Backbone N-H (approx pKa ~18-20 in DMSO).[1] |

| Cost | Generally lower.[1] | Higher (Specialty application). |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides."[1] Journal of the American Chemical Society, 2008 , 130(21), 6686–6687. Link

-

van Leeuwen, P. W. N. M., et al. "Xantphos: A Versatile Ligand for Palladium- and Rhodium-Catalyzed Reactions."[1] Chemical Reviews, 2000 , 100(8), 2741–2770. Link

-

Zhang, J., et al. "NiXantphos: A Highly Active Ligand for Palladium Catalyzed Buchwald–Hartwig Amination of Unactivated Aryl Chlorides." Dalton Transactions, 2012 , 41, 12055-12059.[1] Link

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013 , 4, 916-920.[1] Link

-

Sigma-Aldrich. "XantPhos Pd G3 Product Specification."[1][6] Link

-

Sigma-Aldrich. "N-XantPhos Pd G3 Product Specification."[1][6] Link

Sources

Technical Guide: The Phenoxazine Advantage in NiXantphos Catalysts

Executive Summary: The "Nitrogen Switch"

In the landscape of homogeneous catalysis, the Xantphos family is revered for its wide bite angle (~111°), which enforces specific coordination geometries (typically cis-chelating for Rh, trans-chelating for Pd) that drive high regioselectivity in hydroformylation and stability in cross-coupling.

However, the standard Xantphos ligand (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) suffers from a rigid, chemically inert backbone. NiXantphos (4,6-bis(diphenylphosphino)-10H-phenoxazine) replaces the xanthene oxygen/dimethyl bridge with a phenoxazine nitrogen bridge .

This guide posits that the phenoxazine backbone is not merely a structural analog but a functional "switch." The presence of the secondary amine (-NH-) allows for:

-

Electronic Gating: Deprotonation creates an anionic ligand that enables room-temperature oxidative addition of unactivated aryl chlorides—a feat Xantphos cannot achieve.

-

Tunable Solubility & Immobilization: The N-site provides a non-interfering handle for attaching solubility tags or polymer supports without distorting the critical P-M-P bite angle.

Structural Anatomy & Mechanistic Advantage[1]

The Backbone Architecture

While both ligands share a similar "butterfly" conformation and wide bite angle, the phenoxazine backbone introduces distinct electronic behaviors.

| Feature | Xantphos | NiXantphos | Advantage of NiXantphos |

| Backbone Bridge | -C(CH₃)₂- / -O- | -NH- / -N(R)- | Functionalizable : N-site allows derivatization.[1] |

| Natural Bite Angle | ~111° | ~114° | Wider : Enhances reductive elimination rates. |

| Electronic State | Neutral, fixed | Deprotonatable (pKₐ ~22) | Switchable : Can form anionic [K-NiXantphos]⁻ species. |

| Oxidative Addition | Standard | Cooperative | Anionic backbone facilitates activation of inert C-Cl bonds. |

The Deprotonation Mechanism (The "Turbo" Mode)

The most critical advantage of NiXantphos is its ability to undergo deprotonation by strong bases (e.g., KHMDS). This forms an anionic ligand . Contrary to intuition, DFT studies indicate this does not significantly increase electron density at the Phosphorus atoms.[2] Instead, it creates an electrostatic pocket involving the alkali metal counter-cation (K⁺) and the anionic Nitrogen, which stabilizes the transition state for the oxidative addition of challenging substrates like aryl chlorides.

Caption: Activation pathway of NiXantphos via deprotonation compared to the inert Xantphos pathway.

Catalytic Performance Data

Case Study: Deprotonative Cross-Coupling (DCCP)

In the coupling of diphenylmethane with unactivated aryl chlorides, the anionic NiXantphos system vastly outperforms Xantphos.

Reaction Conditions: 10 mol% Pd, 20 mol% Ligand, 3 equiv KHMDS, THF, 24°C.

| Ligand | Substrate (Ar-Cl) | Yield (%) | Observation |

| NiXantphos | 4-Cl-tBu-Benzene | 91% | Full conversion at Room Temp. |

| Xantphos | 4-Cl-tBu-Benzene | 0% | Failed oxidative addition. |

| N-Benzyl-NiXantphos | 4-Cl-tBu-Benzene | <2% | Blocking the N-H kills activity (proves deprotonation mechanism). |

Hydroformylation Regioselectivity

In Rhodium-catalyzed hydroformylation of 1-octene, NiXantphos maintains the high linear-to-branched (l/b) ratio characteristic of wide bite angles but offers superior handling.

-

Selectivity: >95% Linear aldehyde (l/b ratio > 40).

-

Turnover Frequency (TOF): Comparable to Xantphos (~200-600 h⁻¹ depending on conditions).

-

Advantage: The N-functionalized variants (e.g., attached to amphiphilic polymers) allow for aqueous biphasic catalysis , enabling catalyst recycling—a major bottleneck with standard Xantphos.

Experimental Protocols

Protocol A: "Self-Validating" Preparation of Active Anionic Catalyst

This protocol ensures you have successfully generated the active [K-NiXantphos] species before introducing the metal source.

Materials:

-

KHMDS (Potassium bis(trimethylsilyl)amide), 0.5 M in Toluene

-

Anhydrous Et₂O or THF

-

Schlenk line / Glovebox (Strictly anaerobic)

Step-by-Step:

-

Dissolution: In a glovebox, dissolve 1 equiv of NiXantphos in anhydrous Et₂O (approx. 0.1 M concentration).[2][5] The solution should be clear/pale yellow.

-

Activation (The Checkpoint): Slowly add 1.1 equiv of KHMDS solution.

-

Validation: Observe the reaction immediately.

-

Isolation: Filter the yellow solid, wash with pentane, and dry under vacuum. This solid is the "loaded gun" for your catalysis.

Protocol B: Room-Temperature Buchwald-Hartwig Amination

Utilizing the in-situ deprotonation method for aryl chlorides.

-

Charge: To a reaction vial, add Pd(OAc)₂ (1 mol%) and NiXantphos (2 mol%).

-

Solvent: Add anhydrous THF (1 mL/mmol). Stir for 5 mins to pre-form the neutral complex.

-

Base Addition: Add KHMDS (2.5 equiv). Note: The solution will darken/change color, indicating deprotonation.[1]

-

Substrate Addition: Add Aryl Chloride (1.0 equiv) and Amine (1.2 equiv).

-

Reaction: Stir at 25°C (Room Temp) for 12–24 hours.

-

Workup: Quench with water/EtOAc. Analyze organic layer by GC-FID.

Strategic Workflow: Ligand Functionalization

For researchers needing to immobilize the catalyst (e.g., for flow chemistry), the phenoxazine backbone offers a direct route.

Caption: Workflow for N-functionalization to create soluble or supported catalyst variants.

References

-

Kranenburg, M., et al. "New diphosphine ligands based on heterocyclic aromatics: inducing a high regioselectivity in rhodium-catalyzed hydroformylation." Organometallics, 1995.

-

Cao, X., et al. "NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides." Journal of the American Chemical Society, 2014.

-

van Leeuwen, P.W.N.M., et al. "Xantphos ligands in homogeneous catalysis." Chemical Reviews, 2000.

-

Jahjah, R., et al. "Synthesis of Nixantphos Core-Functionalized Amphiphilic Nanoreactors and Application to Rhodium-Catalyzed Aqueous Biphasic 1-Octene Hydroformylation." Polymers, 2020.[7]

-

Marziale, A.N., et al. "Anionic N-Heterocyclic Carbenes and Their Complexes." Organometallics, 2012. (Context on anionic ligands).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Mechanism of Oxidative Addition Using NiXantphos Pd G3

Executive Summary

The NiXantphos Pd G3 precatalyst represents a convergence of two sophisticated technologies: the Buchwald G3 precatalyst scaffold (ensuring air-stability and rapid Pd(0) generation) and the NiXantphos ligand (a wide bite-angle, phenoxazine-based diphosphine).

While wide bite-angle ligands like Xantphos are traditionally associated with accelerating reductive elimination, NiXantphos possesses a unique secondary mechanism: the deprotonation of its phenoxazine backbone. This guide details how the G3 scaffold delivers the active species and how the specific electronic architecture of NiXantphos facilitates the rate-limiting oxidative addition (OA) step, particularly for challenging aryl chlorides and sulfonates.

The Architecture of NiXantphos Pd G3

To understand the mechanism, one must first deconstruct the precatalyst. The G3 system is not a simple mixture but a defined palladacycle.

Structural Components[1][2]

-

Palladium Source: Stabilized Pd(II) center.

-

Ligand (NiXantphos): 4,5-Bis(diphenylphosphino)-10H-phenoxazine.

-

Bite Angle: ~114° (Natural bite angle).[1]

-

Key Feature: The NH moiety in the phenoxazine backbone is acidic (

approx. 20-25 in DMSO), allowing for deprotonation.

-

-

G3 Backbone (Aminobiphenyl): The "carrier" that stabilizes Pd in air but releases it upon base treatment.

-

Counterion: Methanesulfonate (OMs), enhancing solubility compared to G2 chloride variants.

Mechanism Part I: Precatalyst Activation

Before oxidative addition can occur, the precatalyst must enter the catalytic cycle. This is a distinct chemical transformation that occurs in situ.

The Activation Cascade

Unlike Pd(OAc)₂ which requires reduction (often consuming substrate or ligand), NiXantphos Pd G3 activates via base-mediated reductive elimination .

-

Deprotonation: The external base (e.g., NaOtBu, K₃PO₄) deprotonates the secondary amine of the aminobiphenyl backbone.

-

Reductive Elimination: The Pd center undergoes reductive elimination to couple the biphenyl group with the methanesulfonate.

-

Release: This releases a reactive

species (where L = NiXantphos) and a carbazole byproduct.

Expert Insight: The efficiency of this step is base-dependent. Weak bases (carbonates) may require heat to drive this activation, whereas strong bases (alkoxides) activate the G3 scaffold rapidly at room temperature.

Visualization of Activation

Figure 1: The irreversible activation pathway of the G3 precatalyst to generate the active catalytic species.

Mechanism Part II: Oxidative Addition (The Core)

Once

The Role of the Bite Angle (114°)

Standard bidentate ligands with wide bite angles (like Xantphos) usually destabilize the square-planar Pd(II) complex, accelerating reductive elimination. However, for OA, the wide bite angle forces the phosphines to bend back, exposing the Pd(0) center and raising the energy of the HOMO (

The "Anionic Ligand" Effect (Specific to NiXantphos)

This is the critical mechanistic nuance often overlooked. Under the strong basic conditions used in many Buchwald-Hartwig couplings:

-

The NH group of the NiXantphos backbone can be deprotonated.[2][3][4][5]

-

This forms an anionic amido-phosphine ligand .

-

The negative charge renders the Pd center significantly more electron-rich than a neutral Xantphos-Pd complex.[4]

-

Result: The rate of oxidative addition into Ar-Cl bonds is drastically increased, often allowing room-temperature activation of aryl chlorides—a feat difficult for neutral wide-bite-angle ligands.

The OA Pathway

The mechanism follows a concerted pathway:

-

Association: The aryl halide coordinates to the

center. -

Three-Center Transition State: The Pd inserts into the C-X bond via a concerted three-centered transition state.

-

Formation of Pd(II): The result is a cis-Pd(II)(Ar)(X) complex, which rapidly isomerizes to trans to accommodate the steric bulk and bite angle of the NiXantphos.

Visualization of Oxidative Addition

Figure 2: The oxidative addition sequence, highlighting the transition from Pd(0) to Pd(II).

Experimental Protocol: Self-Validating System

This protocol is designed for the coupling of an aryl chloride with a secondary amine, utilizing the air-stability of the G3 precatalyst while ensuring strict anaerobic conditions for the active cycle.

Reagent Table

| Component | Equivalents | Role | Critical Note |

| Aryl Chloride | 1.0 | Electrophile | Limiting reagent. |

| Amine | 1.2 | Nucleophile | Excess drives kinetics. |

| NiXantphos Pd G3 | 0.01 - 0.03 (1-3 mol%) | Precatalyst | Weigh in air; store in desiccator. |

| NaOtBu | 1.4 | Base | Must be sublimed grade (dry). Activates G3. |

| 1,4-Dioxane | [0.2 M] | Solvent | Must be degassed (sparged). |

Step-by-Step Workflow

-

Preparation (Air): Into a reaction vial equipped with a stir bar, weigh the NiXantphos Pd G3 precatalyst, NaOtBu , and solid aryl chloride (if solid).

-

Validation: The G3 precatalyst is stable.[6] If it has turned from yellow to black in the bottle, it is degraded.

-

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (

). -

Solvent Addition: Add the amine (if liquid) and degassed 1,4-Dioxane via syringe.

-

Why? Oxygen destroys the active Pd(0) species immediately after G3 activation.

-

-

Activation & Reaction: Place in a pre-heated block at 80 °C .

-

Observation: The solution should turn from pale yellow to a darker orange/brown within 5-10 minutes. This color change confirms the release of Pd(0) and formation of the active catalyst.

-

-

Monitoring: Sample at 1 hour. Quench a small aliquot in EtOAc/Water. Analyze organic layer via GC-MS or LC-MS.[6]

-

Success Metric: Disappearance of Aryl Chloride. If Ar-Cl remains but Ar-H (dehalogenation) appears, the OA occurred, but the amine coupling failed (likely steric issues or wet solvent).

-

Troubleshooting & Optimization

| Issue | Mechanistic Cause | Corrective Action |

| Low Conversion | G3 scaffold failed to activate (Base too weak). | Switch from |

| Dehalogenation (Ar-H) | OA worked, but | Solvent is "wet" (proton source) or amine is too bulky. Dry solvent over molecular sieves. |

| Catalyst Death (Black Precipitate) | Pd(0) agglomerated (Pd black formation). | Ligand dissociation. Add 1-2 mol% free NiXantphos ligand to stabilize the active species. |

References

-

Bruno, N. C., et al. (2013). Synthesis of Third-Generation Buchwald Precatalysts. Chemical Science.

-

van Leeuwen, P. W. N. M., et al. (2000). Bite Angle Effects in Hydroformylation and Cross-Coupling. Chemical Reviews.

-

Nieto-Oberhuber, C., et al. (2014). NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings. Journal of the American Chemical Society.

-

Kranenburg, M., et al. (1995). New Diphosphine Ligands Based on Heterocyclic Aromatics. Organometallics.

Sources

- 1. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Stability of third-generation Buchwald palladacycles in air

An In-Depth Technical Guide to the Air Stability of Third-Generation Buchwald Palladacycles

Authored by a Senior Application Scientist

For researchers, chemists, and professionals in drug development, the reliability of a catalyst is paramount. Third-generation (G3) Buchwald palladacycle precatalysts have emerged as indispensable tools in modern synthetic chemistry, particularly for their role in complex cross-coupling reactions.[1][2] A key attribute contributing to their widespread adoption is their remarkable stability, especially concerning their tolerance to air and moisture.[3][4] This guide provides an in-depth analysis of the stability of these crucial reagents, offering field-proven insights into their handling, potential degradation pathways, and quality control methodologies to ensure robust and reproducible results in the laboratory.

The Architectural Evolution and Inherent Stability of G3 Palladacycles

The development of Buchwald precatalysts has been a multi-generational effort aimed at improving ease of activation, stability, and substrate scope. First-generation (G1) and second-generation (G2) precatalysts, while highly active, presented challenges related to solution stability, solubility, and the conditions required for activation.[5]

The advent of the third generation marked a significant leap forward. The key structural modification in G3 precatalysts was the replacement of the chloride anion found in G2 with a more electron-withdrawing and non-coordinating methanesulfonate (mesylate, OMs) anion.[3] This seemingly subtle change had profound effects:

-

Enhanced Thermal and Solution Stability: The mesylate ligand contributes to a more robust complex that exhibits a longer lifetime in solution compared to its predecessors.[2][3]

-

Broad Ligand Scope: The G3 scaffold can accommodate extremely bulky and electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuBrettPhos), which are often crucial for challenging transformations.[3]

-

Improved Solubility: G3 precatalysts are highly soluble in a wide array of common organic solvents, simplifying reaction setup and improving homogeneity.[2]

These features collectively render G3 palladacycles as solid reagents that are conveniently "bench-stable," meaning they can be weighed and handled in the air for typical laboratory manipulations without immediate, significant decomposition.[3][4]

The Activation Pathway: A Prerequisite for Understanding Stability

The stability of the G3 precatalyst is intrinsically linked to its activation mechanism. The Pd(II) complex is not catalytically active itself; it must first be reduced in situ to the active L-Pd(0) species. This process is intentionally designed to occur under specific reaction conditions, not ambient air.

The activation sequence is a base-mediated process:

-

Deprotonation: A base deprotonates the amine on the 2-aminobiphenyl (ABP) backbone.

-

Reductive Elimination: This triggers the reductive elimination of the ABP backbone and the phosphine ligand, generating the highly reactive, mono-ligated L-Pd(0) species. The byproducts are typically carbazole and a mesylate salt.

This controlled activation ensures that the potent catalytic species is generated only when desired, preventing premature decomposition and preserving the integrity of the precatalyst during storage and handling.

Air Stability: A Quantitative Perspective

While G3 palladacycles are robust, their stability is not infinite. It is crucial to distinguish between stability in the solid state and in solution.

-

Solid-State Stability: As crystalline solids, G3 precatalysts are remarkably stable. They can be stored on the shelf under an air atmosphere for extended periods (months) with no significant degradation.[6] This allows for convenient weighing and addition to reaction vessels in a standard laboratory environment.

-

Solution-State Stability: In solution, the stability is more nuanced and dependent on solvent, temperature, and exposure to atmospheric oxygen. While they possess a significantly longer solution lifetime than G1 or G2 precatalysts, prolonged storage of stock solutions is not recommended.[2][5] Some decomposition can occur, particularly if heated in the presence of air.[1] For instance, oxidation of the electron-rich phosphine ligand to phosphine oxide is a potential degradation pathway, which can compromise catalytic activity.[7][8]

Table 1: Common Impurities and Degradation Products in G3 Precatalysts

| Impurity/Product | Origin | Consequence | Typical ¹H NMR Signals (DMSO-d₆) |

| Unreacted Dimer | Incomplete synthesis | Lower effective catalyst concentration | Can have broad or overlapping signals with the desired product.[9] |

| Residual Solvents (THF, Hexane, CH₂Cl₂) | Purification process | Can inhibit or alter reaction kinetics | THF: ~3.6, ~1.7 ppm; Hexane: ~1.2, ~0.8 ppm; CH₂Cl₂: ~5.3 ppm.[8] |

| Phosphine Oxide | Oxidation of phosphine ligand (air exposure) | Inactive species, reduces active catalyst amount | Signals in ³¹P NMR are highly characteristic and shifted downfield from the parent phosphine. |

| Carbazole | Premature activation/decomposition | Can inhibit catalysis in some cases | Aromatic signals distinct from the palladacycle backbone.[2] |

Experimental Protocol: Quality Control via NMR Spectroscopy

Verifying the purity of a G3 precatalyst before use is a critical step for ensuring reproducibility, especially for sensitive or large-scale reactions. NMR spectroscopy is the most effective tool for this assessment.[1][8]

Objective: To quantitatively assess the purity of a Buchwald G3 precatalyst and identify common impurities.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Buchwald G3 precatalyst into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes the precatalyst and most common impurities well).[8]

-

(Recommended for Quantitation) Add a known mass of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) to the tube. The standard should have a simple spectrum that does not overlap with the analyte signals.

-

-

Data Acquisition (¹H NMR):

-

Acquire a quantitative ¹H NMR spectrum.

-

Crucial Parameter: Set a long relaxation delay (D1) of at least 30 seconds.[8] This ensures complete T1 relaxation for all protons, which is essential for accurate integration and, therefore, accurate quantification.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Acquisition (³¹P NMR):

-

Acquire a proton-decoupled ³¹P NMR spectrum. This will provide sharp singlets for each phosphorus-containing species.

-

This analysis is highly effective for detecting the presence of phosphine oxides, which are common degradation products.[7]

-

-

Data Analysis:

-

Integrate the characteristic signals of the G3 precatalyst, the internal standard (if used), and any identified impurities (see Table 1).

-

Calculate the weight percentage (w/w %) or mole percentage (mol %) of the active precatalyst relative to the impurities. Purity levels should ideally be >98% for demanding applications.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 5. mdpi.com [mdpi.com]

- 6. A Neophyl Palladacycle as an Air- and Thermally Stable Precursor to Oxidative Addition Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. enamine.net [enamine.net]

Technical Whitepaper: Comparative Analysis of Xantphos and NiXantphos Ligands in Homogeneous Catalysis

Executive Summary

In the architecture of homogeneous catalysis, ligand design dictates the steric and electronic environment of the metal center. The Xantphos family—defined by a rigid xanthene-type backbone and a wide bite angle (~111°)—has become the industry standard for regioselective hydroformylation and palladium-catalyzed carbonylation.

However, the structural analogue NiXantphos (Phenoxazine-based) introduces a critical electronic divergence: a nitrogen bridgehead capable of secondary coordination sphere modification. This guide analyzes the mechanistic distinctions between these two ligands, demonstrating why NiXantphos is not merely a structural variant but a functional upgrade for specific, difficult transformations such as the activation of aryl chlorides.

Structural & Electronic Architecture

The fundamental difference lies in the bridgehead atom of the heterocycle. While Xantphos possesses a chemically inert gem-dimethyl group, NiXantphos features a secondary amine (N-H). This seemingly minor substitution unlocks a new dimension of reactivity: tunable acidity .

Table 1: Physicochemical Comparison

| Feature | Xantphos | NiXantphos |

| IUPAC Name | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | 4,6-Bis(diphenylphosphino)-10H-phenoxazine |

| Backbone | Xanthene (Oxygen bridge) | Phenoxazine (Nitrogen bridge) |

| Bridgehead Group | –C(CH₃)₂– (Gem-dimethyl) | –NH– (Secondary Amine) |

| Natural Bite Angle | ~111.4° | ~114.0° (Flexible) |

| Electronic Character | Neutral, fixed electron density | Neutral (native) or Anionic (deprotonated) |

| pKa (DMSO) | N/A (Inert) | ~22 (Deprotonatable) |

| Key Advantage | High stability, rigid "lock-and-key" fit | Tunable electronics via N-functionalization |

Visualization: Ligand Backbone Topology

Figure 1: Structural divergence leading to distinct catalytic pathways.[1] The N-H moiety in NiXantphos allows for the formation of anionic species.

Mechanistic Divergence: The Anionic Effect

The "Ni" in NiXantphos refers to Nitrogen , not Nickel. This nitrogen atom is the control lever for the ligand's electronic properties.

The Xantphos Mechanism (Static)

Xantphos relies on steric enforcement . Its wide bite angle forces metal complexes (like Rh or Pd) into specific geometries (e.g., diequatorial in trigonal bipyramidal Rh species). This steric pressure favors the formation of linear products in hydroformylation by crowding the metal center, making it difficult for branched intermediates to form.

The NiXantphos Mechanism (Dynamic)

NiXantphos can operate in two modes:

-

Neutral Mode: Behaves similarly to Xantphos (wide bite angle, chelating).

-

Anionic Mode (The "Killer App"): In the presence of a base (e.g., KHMDS or alkoxides), the N-H proton is removed. The ligand becomes anionic .[2]

-

Result: The electron density on the Phosphorus atoms increases significantly.

-

Catalytic Impact: This makes the metal center (e.g., Pd) extremely electron-rich, facilitating the oxidative addition of difficult substrates like unactivated aryl chlorides, which Xantphos often fails to activate.[2]

-

Application Case Studies

Case A: Rhodium-Catalyzed Hydroformylation[5][6][7][8]

-

Goal: Convert alkenes to linear aldehydes.

-

Xantphos: The gold standard. Delivers linear:branched (l:b) ratios > 50:1 for 1-octene.

-

NiXantphos: Delivers similar selectivities but offers a handle for immobilization . The N-H group can be alkylated to attach the ligand to silica supports or dendrimers without altering the bite angle, allowing for catalyst recycling in continuous flow systems.

Case B: Palladium-Catalyzed Aminocarbonylation / Buchwald-Hartwig[9]

-

Goal: Coupling aryl halides with amines/CO.

-

Xantphos: Effective for aryl bromides and iodides.

-

NiXantphos: Superior for Aryl Chlorides .[3]

-

Data: In the coupling of chlorobenzene with amines, Pd/NiXantphos systems (with base) show reaction rates up to 10x faster than Pd/Xantphos due to the formation of the anionic [Pd(NiXantphos-H)]- species which lowers the barrier for oxidative addition.

-

Experimental Protocol: NiXantphos-Mediated Aminocarbonylation

This protocol demonstrates the activation of the NiXantphos ligand in a Palladium-catalyzed carbonylation workflow.[4]

Objective: Synthesis of benzamides from aryl chlorides using Pd/NiXantphos.

Materials

-

Precursor: Pd(OAc)₂ or Pd₂(dba)₃

-

Ligand: NiXantphos (4,6-Bis(diphenylphosphino)-10H-phenoxazine)[2]

-

Base: KHMDS (Potassium bis(trimethylsilyl)amide) or NaOtBu

-

Solvent: Toluene (Anhydrous, degassed)

-

Gas: Carbon Monoxide (CO) balloon (Caution: Toxic)

Workflow Diagram

Figure 2: Step-by-step workflow for activating NiXantphos via deprotonation.

Step-by-Step Methodology

-

Catalyst Pre-loading (In Glovebox):

-

In a 20 mL Schlenk tube, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and NiXantphos (6.6 mg, 0.012 mmol, 1.2 mol%).

-

Add 2 mL of anhydrous Toluene. Stir at RT for 15 minutes. The solution should turn from orange to a clear yellow/orange, indicating coordination [Pd(NiXantphos)(OAc)2].

-

-

Ligand Activation (Critical Step):

-

Substrate Addition:

-

Add the Aryl Chloride (1.0 mmol) and the Nucleophile (Amine, 1.2 mmol).

-

-

Reaction:

-

Remove the tube from the glovebox. Connect to a Schlenk line.

-

Evacuate and backfill with CO gas (balloon pressure, ~1 atm) three times.

-

Heat the reaction mixture to 100°C for 16 hours under vigorous stirring.

-

-

Workup:

Selection Guide: When to Use Which?

| Scenario | Recommended Ligand | Rationale |

| Hydroformylation (Standard) | Xantphos | Lower cost, proven stability, industry standard for linear aldehydes. |

| Hydroformylation (Immobilized) | NiXantphos | N-H group allows covalent attachment to supports without affecting the P-Metal-P bite angle. |

| Pd-Coupling (Aryl Bromides) | Xantphos | Sufficient activity; no need for expensive bases or specialized ligands. |

| Pd-Coupling (Aryl Chlorides) | NiXantphos | The anionic ligand effect is required to facilitate oxidative addition of the strong C-Cl bond. |

| Acidic Reaction Media | Xantphos | The N-H in NiXantphos is basic; acidic media will protonate it, potentially altering coordination.[2] |

References

-

Kranenburg, M., et al. "New Diphosphine Ligands Based on Heterocyclic Aromatics Inducing Very High Regioselectivity in Rhodium-Catalyzed Hydroformylation." Organometallics, vol. 14, no. 6, 1995, pp. 3081–3089. Link

-

van der Veen, L. A., et al. "Phenoxaphosphino-Modified Xantphos-Type Ligands: A New Class of Wide Bite Angle Ligands." Organometallics, vol. 19, no. 5, 2000, pp. 872–883. Link

-

Yin, J., & Buchwald, S. L. "Palladium-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, vol. 124, no. 21, 2002, pp. 6043–6048. Link

-

Marimuthu, T., et al. "4,6-Bis(diphenylphosphino)phenoxazine (Nixantphos)."[8] Acta Crystallographica Section E, vol. 64, no. 4, 2008. Link

-

Benito-Garagorri, D., & Kirchner, K. "Modularly Designed PNP-Pincer Ligands." Accounts of Chemical Research, vol. 41, no. 2, 2008, pp. 201–213. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of Nixantphos Core-Functionalized Amphiphilic Nanoreactors and Application to Rhodium-Catalyzed Aqueous Biphasic 1-Octene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility & Activation of NiXantphos Pd G3 in THF and Toluene

The following technical guide details the solubility profile, structural properties, and handling protocols for NiXantphos Palladacycle Gen. 3 (NiXantphos Pd G3).

Executive Summary

NiXantphos Pd G3 (Generation 3 Buchwald Precatalyst) is a specialized palladium complex designed to overcome the solubility limitations inherent to in-situ catalyst generation.[1] While traditional mixing of Palladium(II) salts and NiXantphos often results in the precipitation of the catalytically inactive and insoluble bis-ligated complex [Pd(NiXantphos)₂] , the G3 precatalyst utilizes a 2-aminobiphenyl mesylate backbone to ensure high solubility in organic solvents.

This guide defines the solubility characteristics of NiXantphos Pd G3 in Tetrahydrofuran (THF) and Toluene , providing protocols to maintain catalyst integrity and maximize cross-coupling efficiency.

Molecular Architecture & Solubility Mechanism[1]

To understand the solubility profile, one must first understand the structural engineering of the G3 precatalyst compared to the free ligand.

The G3 Advantage

-

Structure: The complex consists of a Pd(II) center coordinated to one NiXantphos ligand, a specific 2-aminobiphenyl backbone, and a methanesulfonate (OMs) counterion.

-

Solubility Driver: The methanesulfonate group and the 1:1 Ligand-to-Metal ratio prevent the formation of the insoluble bis-complex.[1] The polar nature of the sulfonate group enhances solubility in polar aprotic solvents (THF), while the lipophilic biaryl backbone maintains compatibility with aromatic solvents (Toluene).

Solvent Interaction Profile

| Solvent | Solubility Rating | Primary Utility | Technical Notes |

| THF | Excellent | Stock Solutions, Room Temp Reactions | Preferred solvent for initial dissolution.[1] The ether oxygen atoms in THF can weakly coordinate, stabilizing the precatalyst in solution. |

| Toluene | Good | High Temp Reactions (>80°C) | Ideal for reactions requiring elevated temperatures.[1] Solubility increases significantly with temperature.[1] |

| Hexanes | Poor | Precipitation/Purification | Used to crash out the catalyst during purification; not suitable for reaction media. |

| Water | Insoluble | N/A | The complex is lipophilic; water will cause biphasic separation or decomposition over time. |

Detailed Solubility Analysis

Solubility in THF (Tetrahydrofuran)

THF is the gold standard for handling NiXantphos Pd G3.

-

Behavior: The precatalyst dissolves rapidly at room temperature (25°C) to form a clear, yellow-to-orange solution.[1]

-

Concentration Limits: Stable stock solutions can typically be prepared at concentrations up to 10–20 mM .[1]

-

Stability: Long-term stability in THF is excellent, provided the solution is kept anhydrous and air-free.[1] However, solvates can form upon crystallization, where THF molecules become trapped in the crystal lattice.

Solubility in Toluene

Toluene is the preferred solvent for process-scale applications due to its higher boiling point (110°C) and non-hygroscopic nature.[1]

-

Behavior: Dissolution may be slower at 25°C compared to THF.[1] Mild heating (40°C) is often recommended to ensure complete homogeneity before adding substrates.

-

Thermodynamics: At reaction temperatures (80–100°C), NiXantphos Pd G3 is fully miscible, ensuring a homogeneous catalytic cycle.

-

Warning: If the reaction is cooled to room temperature without activation (addition of base), the precatalyst may partially recrystallize.

The "Bis-Complex" Trap

A critical failure mode in NiXantphos chemistry is the formation of [Pd(NiXantphos)₂] .

-

Cause: This forms if free NiXantphos ligand is added to the G3 precatalyst, or if the G3 precatalyst decomposes disproportionately.

-

Observation: This species presents as a bright yellow/green precipitate that is insoluble in both THF and Toluene.

-

Prevention: Do not add extra ligand to NiXantphos Pd G3 reactions.[1] The G3 system is pre-optimized with a 1:1 ratio.

Visualization: Activation & Solubility Pathways[1]

The following diagram illustrates the transition from the soluble G3 precatalyst to the active catalytic species, and the off-cycle precipitation risk.

Caption: Activation pathway of NiXantphos Pd G3 showing the generation of the soluble active species and the risk of forming the insoluble bis-complex.

Experimental Protocols

Protocol A: Quantitative Solubility Check (Gravimetric)

Use this protocol to validate a new batch of precatalyst.

-

Preparation: Dry a 4 mL scintillation vial and cap in an oven (120°C) for 1 hour. Cool in a desiccator. Weigh the empty vial (

). -

Saturation: In a glovebox, add 50 mg of NiXantphos Pd G3 to the vial.

-

Solvent Addition: Add 1.0 mL of anhydrous THF (or Toluene).

-

Equilibration: Vortex for 1 minute. If fully dissolved, add another 50 mg until solid persists. Cap and stir at 25°C for 30 minutes.

-

Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Remove solvent under vacuum (Schlenk line or Rotavap) until mass is constant.

-

Calculation:

Protocol B: Catalyst Activation (Reaction Setup)

Standard procedure to ensure solubility is maintained during catalysis.[1]

-

Charge: Add NiXantphos Pd G3 (1–5 mol%) and aryl halide substrate to the reaction vessel.

-

Solvent: Add anhydrous THF or Toluene (0.1 – 0.2 M concentration relative to substrate).

-

Note: The solution should be homogeneous (clear orange/yellow).

-

-

Base Addition: Add the base (e.g., NaOtBu, K₂CO₃).

-

Observation: Upon heating or mixing with strong base, the color often darkens (to dark brown/red), indicating the formation of the active L-Pd(0) species.

-

-

Reaction: Heat to the desired temperature.

-

Troubleshooting: If a bright yellow precipitate forms immediately upon heating, oxygen may have entered, oxidizing the phosphine or forming the bis-complex.

-

References

-

Sigma-Aldrich. N-XantPhos Pd G3 Product Specification & Properties. Link

-

BenchChem. NiXantphos: A Technical Guide to Properties and Catalytic Applications. Link[1]

-

Bruno, N. C., et al. (2013). "Rapid and Scalable Synthesis of Phosphine-Ligated Palladium Precatalysts." Chemical Science. (Describes the G3 backbone synthesis and solubility rationale). Link

-

Zhang, J., et al. (2014).[2] "NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides."[1][3][4][5][6] Journal of the American Chemical Society. Link[1]

Sources

Methodological & Application

Application Notes and Protocols: Solvent Selection for NiXantphos Palladacycle Gen. 3 Reactions

A Senior Application Scientist's Note for Researchers, Scientists, and Drug Development Professionals:

The advent of third-generation (G3) palladacycle precatalysts has marked a significant step forward in the robustness and reliability of cross-coupling reactions.[1][2][3] Among these, the NiXantphos Palladacycle Gen. 3 is particularly noteworthy for its utility in challenging transformations, such as the room-temperature coupling of unactivated aryl chlorides.[4][5][6] This enhanced reactivity is intrinsically linked to the unique electronic and structural properties of the NiXantphos ligand, specifically its deprotonatable phenoxazine backbone.[4][5][7]

However, the full potential of this powerful catalyst system can only be unlocked through careful optimization of reaction parameters, with solvent selection being arguably one of the most critical, yet often underestimated, variables. The solvent is not merely a medium for dissolution; it is an active participant in the catalytic cycle. It influences precatalyst activation, the stability of intermediates, and the rates of key mechanistic steps like oxidative addition and reductive elimination.[8][9][10]

This guide is designed to move beyond generic recommendations. It provides a detailed examination of the causal relationships between solvent properties and catalytic performance in the context of this compound. We will explore the mechanistic underpinnings of solvent effects and provide robust, field-proven protocols to empower you to rationally select and screen solvents, thereby accelerating your research and development efforts.

The Mechanistic Role of the Solvent: A Deeper Dive

The choice of solvent directly impacts the key steps of the catalytic cycle. Understanding these influences is paramount for rational reaction design.

1.1. Solubility: The Foundational Requirement

A primary function of the solvent is to ensure all reaction components—the palladacycle precatalyst, aryl halide, coupling partner, and base—remain sufficiently soluble to participate in the reaction. Buchwald G3 precatalysts are generally designed for good solubility in a range of common organic solvents.[11][12] However, substrate or base solubility can be a limiting factor. For instance, in a deprotonative cross-coupling process (DCCP) using NiXantphos, reactions in dioxane and MTBE afforded less than 25% yield, a result attributed to poor solubility of the reactants at 24 °C.[4][5] In contrast, tetrahydrofuran (THF) proved to be an excellent solvent, leading to yields greater than 95% under identical conditions.[4][5]

1.2. Influence on Catalyst Activation and the Catalytic Cycle

The solvent shell around the palladium center influences every stage of the catalytic cycle.

-

Precatalyst Activation: The G3 precatalyst must be reduced to the active LPd(0) species. This process, often initiated by a base, can be influenced by the solvent's ability to stabilize the various species involved.[13]

-

Oxidative Addition: This step often involves a change in polarity at the transition state. The rate of oxidative addition can be significantly affected by solvent polarity and coordinating ability.[8][14] Some studies have shown that polar solvents can stabilize polar transition states, accelerating this step.[15][16]

-

Reductive Elimination: This final, product-forming step is also sensitive to the solvent environment. More polar solvents can facilitate reductive elimination from cationic intermediates that may form during the cycle.[17]

1.3. Solvent Coordination: An Overlooked Factor

Certain solvents, particularly those with Lewis basicity (e.g., THF, dioxane, MeCN), can directly coordinate to the palladium center. This coordination can be beneficial, stabilizing the active catalyst, or detrimental, creating a less reactive, solvated species. In some systems, solvent coordination has been shown to be the primary factor in determining selectivity, outweighing the effects of bulk solvent polarity.[15][18] For the NiXantphos system, the choice of a moderately coordinating solvent like THF appears to strike a beneficial balance.

Data-Driven Solvent Recommendations

The following table summarizes the properties of common aprotic solvents used in palladium-catalyzed cross-coupling and provides context for their application with this compound.

| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Remarks and Recommendations |

| Tetrahydrofuran | THF | 66 | 7.6 | Highly Recommended. Demonstrated superior performance (>95% yield) in NiXantphos-catalyzed DCCP reactions due to excellent reactant solubility.[4][5] Its moderate coordinating ability likely stabilizes the catalytic species. |

| Toluene | - | 111 | 2.4 | A common, non-polar choice for many cross-coupling reactions.[10][19] A good starting point for higher-temperature reactions, though THF is preferred for room-temperature transformations with this catalyst. |

| 1,4-Dioxane | - | 101 | 2.2 | Often used, but can be problematic. Reported to give low yields (<25%) with the NiXantphos system at room temperature due to solubility issues.[4][5] |

| 2-Methyltetrahydrofuran | 2-MeTHF | 80 | 7.0 | A greener alternative to THF with similar properties. A good candidate for screening, especially when seeking higher boiling points than THF.[19] |

| Methyl tert-butyl ether | MTBE | 55 | 4.3 | Reported to give low yields (<25%) with the NiXantphos system at room temperature, likely due to reactant solubility limitations.[4][5] |

Visualization of Key Workflows

A systematic approach is crucial for efficient optimization. The following diagrams illustrate the logical flow for solvent selection and the experimental workflow for a parallel screening protocol.

Caption: Logical workflow for rational solvent selection.

Sources

- 1. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 12. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

C-N bond formation with unactivated aryl chlorides using NiXantphos

Application Note: High-Efficiency C-N Bond Formation with Unactivated Aryl Chlorides using NiXantphos [1]

Executive Summary

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry. However, unactivated aryl chlorides remain challenging substrates due to the high bond dissociation energy of the C-Cl bond (approx. 96 kcal/mol) and the lack of electron-withdrawing groups to facilitate oxidative addition.

While standard ligands like Xantphos are effective for aryl bromides, they often require elevated temperatures (>100°C) or fail with electron-neutral/rich aryl chlorides. This guide details the application of NiXantphos (4,6-bis(diphenylphosphino)-10H-phenoxazine), a phenoxazine-based analogue of Xantphos.

Key Technical Insight: Unlike Xantphos, NiXantphos possesses a reactive N-H site in its backbone.[1] Under basic conditions, this site is deprotonated to form an anionic, electron-rich ligand .[1] This "deprotonation-activation" strategy dramatically increases the electron density on the Palladium center, facilitating oxidative addition to unactivated aryl chlorides even at mild temperatures (Room Temperature to 80°C).

Ligand Profile: NiXantphos vs. Xantphos

To understand the protocol, one must understand the ligand architecture.

| Feature | Xantphos | NiXantphos (N-Xantphos) |

| Backbone | 9,9-Dimethylxanthene (Neutral) | Phenoxazine (Deprotonatable) |

| Bite Angle | ~111° | ~114° (Flexible) |

| Electronic State | Neutral Diphosphine | Anionic Amido-Diphosphine (after deprotonation) |

| Key Advantage | Stability, wide scope for bromides | Activation of Aryl Chlorides at low temp |

| CAS Number | 161265-03-8 | 261733-18-0 |

Mechanistic Insight: The Deprotonation-Activation Cycle

The superior performance of NiXantphos stems from its ability to transform into an anionic ligand in situ. This requires a base strong enough to deprotonate the phenoxazine nitrogen (

Mechanism Description:

-

Deprotonation: The base (e.g., NaOtBu) deprotonates the N-H of NiXantphos.[1]

-

Coordination: The resulting anionic ligand coordinates to Pd(0).[1]

-

Oxidative Addition: The electron-rich [Pd(NiXantphos)]⁻ complex rapidly inserts into the strong C-Cl bond of the aryl chloride.

-

Amination: The amine binds, followed by reductive elimination to release the product and regenerate the anionic catalyst.

Caption: The "Deprotonation-Activation" pathway converting NiXantphos into a highly active anionic catalyst.

Experimental Protocol

This protocol is optimized for unactivated aryl chlorides (e.g., chlorobenzene, chlorotoluenes) reacting with primary or secondary amines.

Materials & Reagents

-

Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.

-

Base: Sodium tert-butoxide (NaOtBu) (Sublimed grade recommended).

-

Note: Stronger bases like KHMDS can be used for room-temperature activation, but NaOtBu is standard for thermal protocols (80-100°C).

-

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed).

-

Atmosphere: Argon or Nitrogen (Strict exclusion of moisture is critical for the anionic ligand).

Standard Operating Procedure (Scale: 1.0 mmol)

-

Vessel Preparation: Flame-dry a Schlenk tube or reaction vial containing a magnetic stir bar. Allow to cool under vacuum and backfill with Argon.

-

Catalyst Loading (Glovebox preferred or Counter-flow Argon):

-

Add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 0.5 mol% Pd) OR Pd(OAc)₂ (1 mol%).

-

Add NiXantphos (8.3 mg, 0.015 mmol, 1.5 mol%).

-

Ratio: Maintain a Pd:Ligand ratio of 1:1.5 to 1:2 to ensure stability.

-

-

Add NaOtBu (135 mg, 1.4 mmol, 1.4 equiv).

-

-

Solvent Addition & Pre-Stir:

-

Add Anhydrous Toluene (2.0 mL).

-

Critical Step: Stir at Room Temperature for 5-10 minutes. This allows the base to deprotonate the NiXantphos and form the active catalyst species (often indicated by a color change).

-

-

Substrate Addition:

-

Add Aryl Chloride (1.0 mmol, 1.0 equiv).

-

Add Amine (1.2 mmol, 1.2 equiv).

-

-

Reaction:

-

Work-up:

-

Monitor via LC-MS or GC-FID.

-

Upon completion (typically 2-12 hours), cool to RT.

-

Dilute with Ethyl Acetate, filter through a pad of Celite to remove Pd black and salts.

-

Concentrate and purify via flash chromatography.

-

Comparative Performance Data

The following table illustrates the efficiency of NiXantphos against standard ligands for the coupling of 4-Chlorotoluene with Morpholine (100°C, Toluene, NaOtBu).

| Ligand | Pd Loading | Time | Yield (%) | Notes |

| NiXantphos | 1.0 mol% | 4 h | 96% | Complete conversion |

| Xantphos | 1.0 mol% | 24 h | <10% | Fails to activate C-Cl efficiently |

| BINAP | 1.0 mol% | 24 h | 15% | Poor reactivity with chlorides |

| BrettPhos | 1.0 mol% | 4 h | 94% | Comparable, but NiXantphos is often cheaper |

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation | Switch base to KHMDS or increase NaOtBu quality (use sublimed grade). Ensure solvent is strictly anhydrous. |

| Catalyst Deactivation | Oxidation of Anionic Ligand | The anionic NiXantphos is more air-sensitive than neutral Xantphos. Ensure rigorous inert atmosphere (Glovebox). |

| Protodehalogenation | Reducing conditions | If the aryl chloride is reduced to the arene (Ar-H), lower the temperature or switch solvent to Dioxane. |

| Substrate Inhibition | Amine binding | If using primary amines, they may bind Pd. Increase Temp to 110°C or increase ligand ratio to 1:2. |

References

-

Original Discovery of NiXantphos Deprotonation

-

Comparative Study (NiXantphos vs Xantphos)

- Title: Validating the Mechanism of N-Xantphos Catalyzed Amination.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

Revolutionizing Triarylmethane Synthesis: A Guide to Deprotonative Cross-Coupling Processes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and practical guide to the synthesis of triarylmethanes (TAMs) utilizing a powerful and increasingly prevalent strategy: the deprotonative cross-coupling process (DCCP). This approach offers significant advantages over classical methods, enabling the construction of complex molecular architectures under mild conditions with broad functional group tolerance.

Introduction: Overcoming the Limitations of Traditional Triarylmethane Synthesis

Triarylmethanes are a critical structural motif in medicinal chemistry, materials science, and dye chemistry.[1][2] Traditional synthetic routes, such as the Friedel-Crafts reaction, often suffer from limitations including harsh reaction conditions, the need for pre-functionalized starting materials, and a lack of regioselectivity, particularly with sterically hindered or electronically diverse substrates.[1] Modern cross-coupling methods have emerged to address these challenges, with the deprotonative cross-coupling process (DCCP) representing a significant advancement.[3][4]

DCCP circumvents the need for pre-installed activating groups by directly functionalizing C(sp³)–H bonds of diarylmethanes.[5][6] This is achieved through an in situ deprotonation of the weakly acidic benzylic proton, followed by a transition metal-catalyzed cross-coupling with an aryl halide.[3][4] This methodology allows for the efficient and direct formation of a C(sp³)–C(sp²) bond, streamlining the synthesis of complex triarylmethanes.[6]

The Core Principle: Deprotonative Cross-Coupling (DCCP)

The DCCP for triarylmethane synthesis is a palladium-catalyzed C(sp³)–H arylation of diarylmethanes with aryl bromides.[3][4] The key to this process is the in situ metalation of the diarylmethane substrate via deprotonation of the C–H bond under the catalytic cross-coupling conditions.[3][4] This transient organometallic intermediate then participates in the catalytic cycle to form the desired triarylmethane product.

A seminal report by Walsh and colleagues described a highly efficient system for this transformation at room temperature.[1][3][4] High-throughput experimentation (HTE) was instrumental in identifying a unique and highly effective catalyst/base combination: Pd(OAc)₂/NiXantphos as the catalyst and potassium bis(trimethylsilyl)amide (KHMDS or KN(SiMe₃)₂) as the base.[1][3] This system exhibits remarkable functional group tolerance and chemoselectivity.[1][3]

Mechanistic Overview

The catalytic cycle of the DCCP for triarylmethane synthesis is proposed to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate.

-

Deprotonation: The base, KN(SiMe₃)₂, deprotonates the diarylmethane to generate a carbanion.

-

Transmetalation (or Concerted Deprotonation-Metalation): The diarylmethyl carbanion displaces the bromide on the Pd(II) center.

-

Reductive Elimination: The two organic fragments on the palladium center couple, regenerating the Pd(0) catalyst and releasing the triarylmethane product.

Experimental Protocols

The following protocols are based on the highly successful room-temperature DCCP method developed by Walsh and coworkers.[1][3]

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

-

Solvents should be anhydrous. Tetrahydrofuran (THF) is a common solvent for this reaction.

-

Reagents should be of high purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Palladium(II) acetate (Pd(OAc)₂) | 99.9% | Sigma-Aldrich |

| NiXantphos | 98% | Strem Chemicals |

| Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) | 95% | Sigma-Aldrich |

| Diarylmethane | Substrate | Various |

| Aryl bromide | Coupling Partner | Various |

| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Acros Organics |

Step-by-Step Protocol for a Representative Synthesis

This protocol describes the synthesis of 1,1-bis(4-methylphenyl)phenylmethane from bis(4-methylphenyl)methane and bromobenzene.

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and NiXantphos (11.5 mg, 0.02 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF (2 mL).

-

Stir the mixture at room temperature for 10 minutes to form the active catalyst.

-

In a separate oven-dried Schlenk flask, add bis(4-methylphenyl)methane (98 mg, 0.5 mmol, 1.0 equiv).

-

Dissolve the diarylmethane in anhydrous THF (1 mL).

-

To the diarylmethane solution, add bromobenzene (53 µL, 0.5 mmol, 1.0 equiv).

-

Add the catalyst solution to the substrate solution via cannula.

-

In a separate flask, dissolve KN(SiMe₃)₂ (120 mg, 0.6 mmol, 1.2 equiv) in anhydrous THF (2 mL).

-

Add the KN(SiMe₃)₂ solution dropwise to the reaction mixture at room temperature over 5 minutes.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

Workup and Purification:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure triarylmethane.

Scope and Limitations

The DCCP for triarylmethane synthesis exhibits a broad substrate scope and excellent functional group tolerance.[1]

Diarylmethane Scope:

-

Electron-rich and electron-poor diarylmethanes are generally well-tolerated.

-

Heteroaryl-containing diarylmethanes can be successfully employed.

Aryl Bromide Scope:

-

A wide range of electronically and sterically diverse aryl bromides can be used.

-

Both electron-donating and electron-withdrawing groups on the aryl bromide are compatible.

Functional Group Tolerance:

A key advantage of this method is its remarkable chemoselectivity.[3] The reaction proceeds efficiently in the presence of functional groups that are often problematic in other coupling reactions, such as:

-

Ethers

-

Esters

-

Ketones

-

Nitriles

-

Halogens (Cl, F)

Limitations:

-

Highly acidic protons elsewhere in the molecule may compete with the desired deprotonation.

-

Steric hindrance around the benzylic C-H bond can decrease reaction efficiency.

-

While aryl bromides are excellent coupling partners, the use of less reactive aryl chlorides can be more challenging.

Additive Effects and Further Developments

Subsequent studies have explored the use of additives to further enhance the efficiency and scope of the palladium-catalyzed DCCP of diarylmethanes.[7] High-throughput experimentation has been instrumental in identifying additives that can improve yields and broaden the applicability of this methodology.[7] These findings underscore the potential for further optimization and generalization of DCCP for C–H functionalization reactions.[7]

Furthermore, the principles of DCCP have been extended to other transformations, such as the synthesis of triarylmethanols through a tandem arylation/oxidation sequence.[6] This involves the initial DCCP arylation followed by in-situ oxidation of the resulting triarylmethane.[6]

Conclusion

The deprotonative cross-coupling process represents a paradigm shift in the synthesis of triarylmethanes. Its mild reaction conditions, broad substrate scope, and exceptional functional group tolerance make it a powerful tool for chemists in academia and industry. By enabling the direct arylation of C(sp³)–H bonds, DCCP provides a more efficient and atom-economical route to a diverse array of triarylmethane structures, facilitating the discovery and development of new pharmaceuticals and advanced materials.

References

-

Zhang, J., Bellomo, A., Creamer, A. D., Dreher, S. D., & Walsh, P. J. (2012). Palladium-Catalyzed C(sp3)−H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes. Journal of the American Chemical Society, 134(33), 13765–13772. [Link]

-

Zhang, J., Bellomo, A., Creamer, A. D., Dreher, S. D., & Walsh, P. J. (2012). Palladium-Catalyzed C(sp3)–H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes. ACS Publications. [Link]

-

Zhang, J. (2015). Palladium-Catalyzed Deprotonative Cross-Coupling And Carbonylative Cross-Coupling Processes. [Link]

-

Bellomo, A., Zhang, J., & Walsh, P. J. (2013). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Organic & Biomolecular Chemistry, 11(31), 5069–5072. [Link]

-

Zhang, J., Bellomo, A., Creamer, A. D., Dreher, S. D., & Walsh, P. J. (2012). Palladium-catalyzed C(sp3)-H arylation of diarylmethanes at room temperature: synthesis of triarylmethanes via deprotonative-cross-coupling processes. Journal of the American Chemical Society, 134(33), 13765–13772. [Link]

-

Bellomo, A., Zhang, J., Trice, S. L. J., & Walsh, P. J. (2013). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 4(2), 849–856. [Link]

-

Economical and bio-friendly approaches are needed to remediate dye-contaminated wastewater from various industries. In this study, a novel bacterial strain capable of decolorizing triarylmethane dyes was isolated from a textile wastewater treatment plant in Greece. PubMed. [Link]

Sources

- 1. Palladium-Catalyzed C(sp3)-H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes [organic-chemistry.org]

- 2. Bioremediation and Detoxification of Synthetic Wastewater Containing Triarylmethane Dyes by Aeromonas hydrophila Isolated from Industrial Effluent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed C(sp3)-H arylation of diarylmethanes at room temperature: synthesis of triarylmethanes via deprotonative-cross-coupling processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Overcoming catalyst deactivation in NiXantphos cross-coupling

Welcome to the Technical Support Center for Ni/Xantphos catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges, particularly catalyst deactivation, ensuring robust and reproducible results in your synthetic endeavors.

Troubleshooting Guide: From Stalled Reactions to Optimal Performance

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to help you make informed decisions.

Q1: My reaction is sluggish or has completely stalled after an initial period of activity. What is the most likely cause related to catalyst deactivation?

A1: The most common cause of this behavior is the formation of a catalytically inactive, off-cycle species known as bis(Xantphos)nickel(0), or (Xantphos)₂Ni . This complex is often poorly soluble and precipitates from the reaction mixture, effectively removing the active catalyst from the solution.[1][2]

Causality: The active catalyst in these reactions is typically a mono-ligated (Xantphos)Ni(0) species. However, in the absence of a substrate or if the concentration of free Xantphos ligand is too high relative to the nickel precursor, two Xantphos ligands can coordinate to a single Ni(0) center.[1][3] This forms the highly stable and coordinatively saturated (Xantphos)₂Ni complex, which is unable to participate in the catalytic cycle because it cannot easily undergo oxidative addition with the electrophile.[1] The formation of this species is a form of reversible catalyst deactivation.

Troubleshooting Steps:

-

Visual Inspection: Check your reaction flask. Do you observe a new precipitate that wasn't present at the start of the reaction? The (Xantphos)₂Ni complex is often a solid that crashes out of common organic solvents.[4]

-

Reactivation with a Coordinating Additive: The (Xantphos)₂Ni complex is not necessarily a "dead" catalyst. It can often be brought back into the catalytic cycle by adding a coordinating solvent or a nitrile additive.[1][4][5]

-

Protocol: Add 5-10 equivalents of a nitrile, such as benzonitrile, to the stalled reaction mixture. The nitrile can displace one of the Xantphos ligands, regenerating a catalytically active mono-ligated (Xantphos)Ni(nitrile) species.[1][4] This is often more effective than simply heating the reaction, which may not be sufficient to break up the stable bis-ligated complex.

-

-

Optimize Ligand-to-Metal Ratio: For future experiments, carefully control the Ni:Xantphos ratio. While a slight excess of ligand is sometimes used, a large excess significantly favors the formation of the inactive (Xantphos)₂Ni. Start with a ratio between 1:1 and 1:1.2 (Ni:Xantphos).

Q2: My reaction is not working from the start (zero conversion). I've confirmed my reagents are correct. What fundamental issues could be at play?

A2: A complete lack of reactivity from the outset typically points to two critical areas: the integrity of the Ni(0) precatalyst or the presence of catalyst poisons.

Causality & Prevention:

-

Ni(0) Precatalyst Degradation: The most common Ni(0) source, Ni(COD)₂, is highly sensitive to air and moisture.[1] Exposure to oxygen will rapidly oxidize Ni(0) to inactive Ni(II) oxides. Improper storage (e.g., not in a freezer within a glovebox) or handling can render the precatalyst completely ineffective before it's even added to the reaction.

-

Best Practice: Always handle Ni(COD)₂ in a rigorously maintained inert atmosphere glovebox.[1] Store it at low temperatures (e.g., -20°C). When weighing, use a clean spatula and ensure the container is sealed promptly.

-

-

Ligand Oxidation: The phosphorus(III) centers in the Xantphos ligand are susceptible to oxidation by air, forming the corresponding phosphine oxides (P=O). These oxidized ligands have drastically different electronic properties and cannot effectively bind to the nickel center to form the active catalyst.

-

Best Practice: Store Xantphos under an inert atmosphere, away from light. If you suspect degradation, you can check its purity by ³¹P NMR spectroscopy (expect a single peak around -22 ppm in CDCl₃; oxidized species will appear at different chemical shifts).

-

-

Catalyst Poisoning: Impurities in your reagents or solvent can act as potent catalyst poisons.[6]

-

Sulfur Compounds: Thiols or other sulfur-containing impurities can irreversibly bind to the nickel center.[7]

-

Water/Protic Impurities: While some reactions can tolerate small amounts of water, excess water can lead to the formation of nickel hydroxides or other inactive species. Ensure your solvents are anhydrous and that your reagents are dry.[8]

-

Oxygen: As mentioned, oxygen is a major culprit. It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

-

Troubleshooting Workflow:

The following flowchart provides a systematic approach to diagnosing a non-starting reaction.

Caption: Troubleshooting workflow for zero-conversion reactions.

Frequently Asked Questions (FAQs)

Q: What is the optimal Ni:Xantphos ratio? A: A 1:1 to 1:1.2 ratio is generally recommended as a starting point. This minimizes the formation of the inactive (Xantphos)₂Ni species while ensuring enough ligand is present to stabilize the active Ni(0) center.[1]

Q: Can I use a Ni(II) salt instead of Ni(COD)₂? A: Yes, air-stable Ni(II) precatalysts (e.g., NiCl₂ or Ni(acac)₂) are often used for convenience. However, they require an in situ reduction step to generate the active Ni(0) species. This typically requires adding a reducing agent (like zinc or manganese powder) or using a reaction partner that can act as a reductant (e.g., an organometallic reagent). While more convenient to handle, the activation of Ni(II) precatalysts can sometimes be slow or incomplete, affecting overall catalytic efficiency.[9][10]